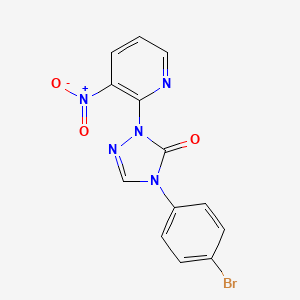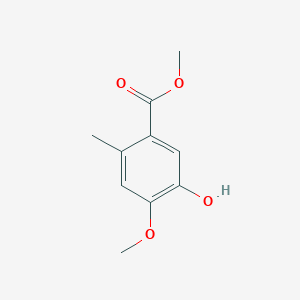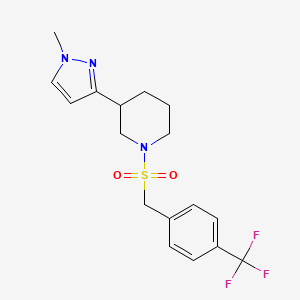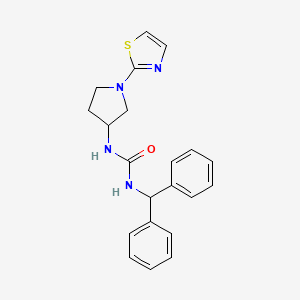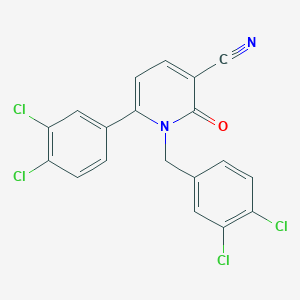
1-(3,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C19H10Cl4N2O and its molecular weight is 424.1. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Optical Properties
Research on pyridine derivatives, such as the synthesis and characterization of various compounds, has demonstrated their significant potential in optical and electronic applications. For instance, Zedan, El-Taweel, and El-Menyawy (2020) investigated the structural, thermal, and optical characteristics of two pyridine derivatives, revealing their monoclinic polycrystalline nature and estimating indirect allowed optical energy gaps. Such properties are crucial for fabricating heterojunctions and developing photosensors, indicating these compounds' relevance in electronic devices and sensors Zedan, El-Taweel, & El-Menyawy, 2020.
Synthesis and Molecular Structure
The synthesis and crystal structure determination of pyridine derivatives form the basis for understanding their application potential in various scientific domains. Moustafa and Girgis (2007) detailed the synthesis of specific pyridine derivatives, elucidating their molecular structures via X-ray data. Such foundational work supports the exploration of these compounds in material science and pharmaceuticals, highlighting the importance of structural analysis in developing new materials and drugs Moustafa & Girgis, 2007.
Biological Activity and Antimicrobial Studies
The investigation into the biological activity of pyridine derivatives underlines their potential in medicinal chemistry. For example, Sadeek, Zordok, El‐Attar, and Ibrahim (2015) conducted studies on the antimicrobial activity of pyridine derivatives complexed with transition metals, demonstrating enhanced activities compared to the free ligand. This research points to the therapeutic potential of pyridine derivatives in developing new antimicrobial agents Sadeek, Zordok, El‐Attar, & Ibrahim, 2015.
Electrochemical Applications
The electrochemical reduction of CO2 catalyzed by pyridine derivatives showcases their utility in environmental chemistry and green technology. Nganga et al. (2017) synthesized a series of rhenium tricarbonyl complexes with pyridine-oxazoline ligands, demonstrating their efficacy in CO2 reduction. This research highlights the role of pyridine derivatives in catalyzing environmentally significant reactions, contributing to the development of sustainable technologies Nganga et al., 2017.
Propiedades
IUPAC Name |
6-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl4N2O/c20-14-4-1-11(7-16(14)22)10-25-18(6-3-13(9-24)19(25)26)12-2-5-15(21)17(23)8-12/h1-8H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULHHXJYFRZLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C(=CC=C(C2=O)C#N)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


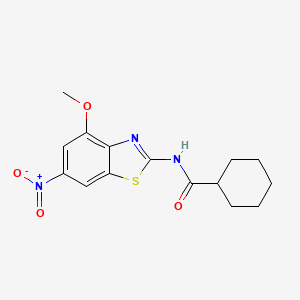
![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2736460.png)
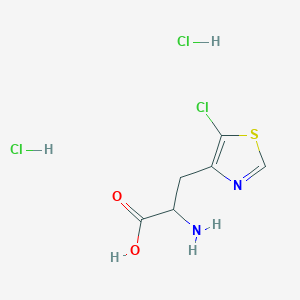
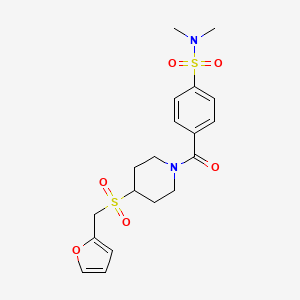

![3-[3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2736465.png)
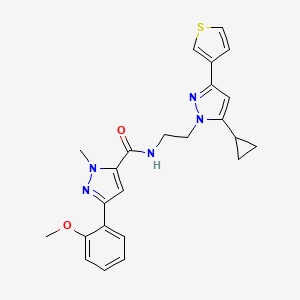
![N-(3-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2736470.png)
![5-Chloro-N-[cyano(oxolan-3-YL)methyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B2736471.png)
